molecular formula C20H16BrN3O2S B13949267 Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)- CAS No. 58682-45-4

Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-

Cat. No.: B13949267
CAS No.: 58682-45-4
M. Wt: 442.3 g/mol
InChI Key: UTJTTYAOWDXHNW-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- is a chemical compound with the molecular formula C20H16BrN3O2S and a molecular weight of 442.36 g/mol . This compound is known for its unique structure, which includes a methanesulfonanilide moiety linked to a 3-bromo-9-acridinyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- typically involves the reaction of 3-bromo-9-acridinylamine with methanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as triethylamine or sodium hydride. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety intercalates into DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This compound also interacts with various enzymes and proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- can be compared with other similar compounds, such as:

    Methanesulfonanilide, 4’-((4-bromo-9-acridinyl)amino)-3’-methoxy-: Similar structure but with a methoxy group at the 3’ position.

    4’-(3-Methyl-9-acridinylamino)methanesulfonanilide: Contains a methyl group instead of a bromo group.

    Methanesulfonanilide, 4’-(3-methylsulfonyl-9-acridinylamino)-: Contains a methylsulfonyl group instead of a bromo group.

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

58682-45-4

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[4-[(3-bromoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H16BrN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23)

InChI Key

UTJTTYAOWDXHNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Br

Origin of Product

United States

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